N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Antiviral drug discovery RSV/IAV dual inhibition Structure-activity relationship

N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 450348-73-9, MF: C₁₇H₁₅FN₂OS, MW: 314.38 g/mol) is a synthetic small molecule belonging to the 3-indolyl thioacetate/acetamide class. Its structure features a 1-methylindole-3-thioether core linked via an acetamide bridge to a para-fluorophenyl ring (SMILES: CN1C=C(C₂=CC=CC=C₂₁)SCC(=O)NC₃=CC=C(C=C₃)F).

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 450348-73-9
Cat. No. B2637359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
CAS450348-73-9
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2OS/c1-20-10-16(14-4-2-3-5-15(14)20)22-11-17(21)19-13-8-6-12(18)7-9-13/h2-10H,11H2,1H3,(H,19,21)
InChIKeyJNEVSKJJTNZWKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 450348-73-9): Chemical Identity, Structural Class, and Procurement Baseline


N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 450348-73-9, MF: C₁₇H₁₅FN₂OS, MW: 314.38 g/mol) is a synthetic small molecule belonging to the 3-indolyl thioacetate/acetamide class . Its structure features a 1-methylindole-3-thioether core linked via an acetamide bridge to a para-fluorophenyl ring (SMILES: CN1C=C(C₂=CC=CC=C₂₁)SCC(=O)NC₃=CC=C(C=C₃)F) . This scaffold places it squarely within a well-precedented pharmacophore family that has yielded inhibitors of viral RNA-dependent RNA polymerases (RdRp), NMDA receptor antagonists, and antimicrobial agents [1][2]. The compound is commercially available from multiple vendors at ≥95% purity for research use, with catalog numbers such as CM957019 . Its substitution pattern—a para-fluoro on the N-phenyl ring combined with an N-methyl on the indole—is the key structural feature that distinguishes it from close analogs and warrants evaluation of differential properties.

Why N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide Cannot Be Interchanged with Generic 3-Indolyl Thioacetamides Without Risk of Altered Target Engagement


Within the 3-indolyl thioacetamide class, seemingly minor structural variations—the position of the fluorine substituent on the N-phenyl ring (para vs. meta vs. ortho), the presence or absence of a methyl group on the indole nitrogen, and the methylation pattern on the indole core—can produce large shifts in target potency, selectivity, and cytotoxicity profiles [1]. For the RSV/IAV dual-inhibitor series, compounds bearing a para-fluoro substituent on the N-phenyl ring (exemplified by compound 14′c, which uses a 4-fluorophenyl motif) exhibited sub-micromolar EC₅₀ values and reduced cytotoxicity relative to ribavirin, whereas analogs with different substitution patterns lost potency [1]. Similarly, in the SARS-CoV-2 RdRp inhibitor series, N-benzyl versus N-phenyl acetamide congeners yielded IC₅₀ values ranging from 1.11 µM to >10 µM depending on substitution [2]. The N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide compound bears a specific combination—para-fluoro N-phenyl and N-methyl indole—that is not replicated in the most-studied antiviral leads (which typically use N-benzyl or unsubstituted N-phenyl amides). Assuming functional equivalence to any generic 3-indolyl thioacetamide without head-to-head data would therefore be scientifically unjustified and procurement-risky.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (450348-73-9) Against Structural Analogs


Para-Fluoro vs. Meta-Fluoro N-Phenyl Regioisomerism: A Structural Determinant of Activity Class Divergence

The target compound (N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide) features a para-fluoro substitution on the N-phenyl ring, contrasting with the meta-fluoro regioisomer N-(3-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide. In the structurally related RSV/IAV dual-inhibitor series (Zhang et al., 2020), the N-phenyl acetamide derivatives with 4-fluorophenyl substitution exhibited potent dual antiviral activity with EC₅₀ values in the low micromolar to sub-micromolar range, while the 3-fluorophenyl analogs in broader indole-thioacetamide libraries have been explored in distinct target contexts, including anticancer applications [1]. The para-fluoro orientation influences electron distribution on the amide moiety and may alter hydrogen-bonding geometry with viral polymerase targets, as suggested by molecular docking studies in the RdRp inhibitor series [2]. No direct head-to-head comparison between the 4-fluoro and 3-fluoro N-methylindole thioacetamides has been published for any single assay system; differentiation must therefore be inferred from class-level SAR. The para-fluoro configuration is specifically represented in the most potent RSV/IAV leads (compound 14′c: EC₅₀ values of 0.22 µM against RSV and 0.31 µM against IAV), while the meta-fluoro substitution pattern is absent from the top-performing antiviral compounds in that series [1].

Antiviral drug discovery RSV/IAV dual inhibition Structure-activity relationship Indole thioacetamide SAR

N-Methyl Indole vs. NH-Indole Substitution: Impact on Viral Polymerase Inhibitory Potency

The target compound incorporates an N-methyl group on the indole ring (1-methyl-1H-indol-3-yl), whereas the most extensively characterized antiviral leads in the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series (compounds 14′c, 14′e, 14′f, 14′h, 14′i in Zhang et al., 2020) bear an unsubstituted indole NH [1]. In the SARS-CoV-2 RdRp inhibitor series (Li et al., 2021), the indole NH is also conserved in all top-performing compounds (6d5: IC₅₀ = 1.11 ± 0.05 µM; 6c9: IC₅₀ = 1.65 ± 0.05 µM; remdesivir control: IC₅₀ = 1.19 ± 0.36 µM) [2]. N-methylation of the indole is known to modulate lipophilicity (increased logP), metabolic stability (blocking a site of oxidative metabolism), and hydrogen-bond donor capacity (removal of the indole NH donor). A BindingDB entry for a structurally close analog—N-(4-fluorophenyl)-2-(1-methyl-3-phenylsulfanyl-indol-2-yl)acetamide—shows an IC₅₀ of 100,000 nM (100 µM) against polyadenylate-binding protein 1 (PABP1, human), indicating that N-methyl indole analogs can engage protein targets but with modest affinity [3]. No direct comparison between N-methyl and NH-indole analogs of the same acetamide series in a single assay system has been published; the differentiation here is class-level inference. The N-methyl modification is expected to alter physicochemical properties relevant to membrane permeability and off-target binding profiles relative to NH-indole congeners.

SARS-CoV-2 RdRp inhibition Indole N-substitution Antiviral SAR Coronavirus

N-Phenyl vs. N-Benzyl Acetamide Congeners: Differential Antiviral Target Engagement and Cytotoxicity Profiles

The target compound features an N-(4-fluorophenyl)acetamide motif, placing it in the N-phenyl sub-series of 3-indolyl thioacetamides, distinct from the N-benzyl sub-series that yielded the most potent SARS-CoV-2 RdRp inhibitors (compounds 6d5, 6c9) [1]. In the RSV/IAV system, the N-phenyl acetamide derivative 14′c (which incorporates a 4-fluorophenyl group) demonstrated dual antiviral activity with EC₅₀ values of 0.22 µM (RSV) and 0.31 µM (IAV), and—critically—exhibited lower cytotoxicity (CC₅₀ > 100 µM on HEp-2 cells) than the clinical comparator ribavirin (CC₅₀ ≈ 60 µM), yielding a selectivity index (SI) exceeding 450 [2]. In contrast, the N-benzyl acetamide series (SARS-CoV-2 RdRp inhibitors) showed IC₅₀ values ranging from 1.11 to 4.55 µM, with remdesivir at 1.19 µM as the control [1]. The N-phenyl vs. N-benzyl difference is not merely a linker length variation; it affects the conformational flexibility and hydrogen-bonding geometry of the amide, which in turn dictates target preference (RSV/IAV polymerase vs. SARS-CoV-2 RdRp). The N-(4-fluorophenyl) configuration in the target compound aligns it more closely with the RSV/IAV dual-inhibitor pharmacophore than with the anti-SARS-CoV-2 pharmacophore. No direct cross-assay comparison between N-phenyl and N-benzyl congeners in a single viral system has been reported.

RSV inhibitor IAV inhibitor Dual antiviral Cytotoxicity selectivity index N-phenyl acetamide

NMDA Receptor Antagonism as a Differentiating Pharmacological Modality vs. Antiviral-Focused Analogs

The 3-indolyl thioacetate chemical class, to which the target compound belongs, was originally disclosed as NMDA receptor antagonists in US Patent 5,051,442 (1991) [1]. This patent covers 3-indolyl thioacetate derivatives of the general formula encompassing N-(substituted-phenyl)-2-(indol-3-ylthio)acetamides, establishing the class as capable of modulating glutamatergic neurotransmission. This NMDA antagonism functionality is mechanistically orthogonal to the antiviral RdRp inhibition described for the N-phenyl and N-benzyl sub-series [2][3]. The target compound, by virtue of its core scaffold, is structurally eligible for NMDA receptor engagement, though no specific NMDA receptor binding or functional data for this exact compound have been published. This represents a potential differentiation axis: the compound may serve as a chemical probe for NMDA-related target biology that is inaccessible to the more narrowly optimized antiviral leads, which have been extensively derivatized away from the original NMDA pharmacophore through N-benzyl and N-phenyl substitutions that may diminish NMDA affinity. This dual potential—antiviral RdRp inhibition (class-level) plus NMDA receptor modulation (patent-level)—is unique to the specific substitution pattern and is not shared by the highly optimized antiviral-only leads.

NMDA receptor antagonist 3-Indolyl thioacetate CNS drug discovery Glutamate receptor

Recommended Research Application Scenarios for N-(4-Fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide (CAS 450348-73-9) Based on Available Evidence


RSV/IAV Dual Inhibitor Lead Optimization Using the para-Fluoro N-Phenyl Pharmacophore

The N-(4-fluorophenyl) motif in the target compound mirrors the validated RSV/IAV dual-inhibitor pharmacophore (compound 14′c: RSV EC₅₀ = 0.22 µM, IAV EC₅₀ = 0.31 µM, SI > 450) [1]. Procurement of CAS 450348-73-9 provides a scaffold for SAR exploration around the indole N-methyl group, which is the key structural variable relative to the published lead series. This compound can serve as a chemical probe to test whether N-methylation of the indole improves metabolic stability or alters cytotoxicity while retaining or modulating antiviral potency.

NMDA Receptor Antagonist Chemical Probe Development

Based on US Patent 5,051,442, the 3-indolyl thioacetate scaffold is a recognized NMDA receptor antagonist chemotype [2]. The target compound, which has not been previously characterized for NMDA activity in the published literature, represents a structurally distinct entry point for CNS drug discovery programs targeting glutamatergic signaling. Its N-methyl indole and para-fluoro N-phenyl substitutions differentiate it from earlier-generation NMDA antagonist indole derivatives, potentially offering improved physicochemical properties for CNS penetration.

Comparative Selectivity Profiling Against Human RNA-Binding Proteins

A structurally related analog—N-(4-fluorophenyl)-2-(1-methyl-3-phenylsulfanyl-indol-2-yl)acetamide—has been profiled against human polyadenylate-binding protein 1 (PABP1), showing an IC₅₀ of 100 µM [3]. This provides a benchmark for selectivity assessment: the target compound can be tested in parallel against viral polymerases (RdRp) and human RNA-binding proteins to establish a selectivity window, informing the developability of the indole thioacetamide class as antiviral agents.

Physicochemical and ADME Comparator Studies with NH-Indole and N-Benzyl Congeners

The N-methyl indole modification in the target compound is predicted to increase logP and reduce hydrogen-bond donor count relative to NH-indole analogs (such as compounds 14′c, 6d5) [1][4]. Procurement of CAS 450348-73-9 enables head-to-head measurement of logD, aqueous solubility, microsomal stability, and Caco-2 permeability against these published leads, directly testing whether N-methylation confers pharmacokinetic advantages that could offset any potency differences.

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.